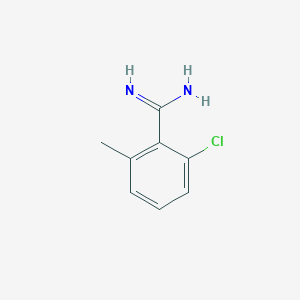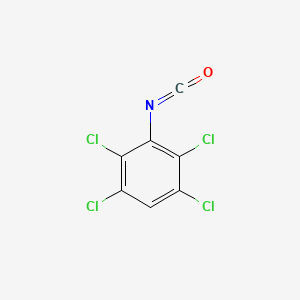
6-Bromo-2-methylchromone
Descripción general
Descripción
6-Bromo-2-methylchromone is a derivative of 2-methylchromone. It can be prepared from ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate via hydrolysis followed by decarboxylation . This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
This compound can be synthesized from ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate. The synthetic route involves hydrolysis of the ester followed by decarboxylation .Molecular Structure Analysis
The molecular formula of this compound is C10H7BrO2, with a molecular weight of 239.07 g/mol. Its chemical structure consists of a chromone ring system with a bromine substituent at position 6 and a methyl group at position 2 .Chemical Reactions Analysis
This compound may participate in various chemical reactions, including oxidation, substitution, and cyclization. For example, it can be oxidized to form 6-bromochromone-2-carboxaldehyde using selenium dioxide .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Bromination Studies
Research has explored the bromination of benzopyrones, including 6-Bromo-2-methylchromone. Ellis and Thomas (1973) investigated the bromination of chromones with dibromoisocyanuric acid, leading to the production of various bromo-derivatives, including 6-bromo-derivatives, identified through spectroscopic methods and chemical analysis (Ellis & Thomas, 1973).
Synthesis of Derivatives
Hishmat et al. (1986) studied the synthesis of pyranobenzopyranopyridines and benzodipyran derivatives from 6-Formyl-7-hydroxy-5-methoxy-2-methylchromone, demonstrating the potential for creating various derivatives under different conditions (Hishmat et al., 1986).
Microwave Assisted Synthesis
Chaudhary et al. (2012) explored the microwave-assisted synthesis of novel pyrimidine derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, highlighting the advantages of this method over conventional synthesis techniques (Chaudhary et al., 2012).
Synthesis of Chromone Scaffolds
Dahlén et al. (2006) developed a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, utilizing 6-bromo-derivatives as scaffolds for the introduction of various substituents, demonstrating the versatility of these compounds in chemical synthesis (Dahlén et al., 2006).
Antimicrobial and Cytotoxicity Studies
Research by Babu et al. (2011) and Sabouri et al. (2022) focused on the antimicrobial properties and cytotoxicity of certain derivatives of this compound, highlighting their potential in medical and pharmaceutical applications (Babu et al., 2011), (Sabouri et al., 2022).
Crystal Structure Analysis
Salpage et al. (2016) conducted a comparative study of the crystal structures of various substituted chromones, including 6-bromochromone, to understand the non-covalent interactions in these compounds (Salpage et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of 2-methylchromone , and its targets may be similar to those of other chromone derivatives.
Mode of Action
As a derivative of 2-methylchromone , it may interact with its targets in a similar manner to other chromone derivatives The bromine atom in the 6 position could potentially enhance the compound’s reactivity or binding affinity, but this would depend on the specific target and the biochemical context
Result of Action
As a derivative of 2-methylchromone , it may share some of the biological activities of other chromone derivatives.
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-methylchromone plays a significant role in biochemical reactions, particularly in the preparation of other chromone derivatives. It interacts with various enzymes and biomolecules, facilitating reactions such as oxidation and hydrolysis. For instance, this compound can be oxidized using selenium dioxide to prepare 6-bromochromone-2-carboxaldehyde . The interactions of this compound with enzymes like oxidases and hydrolases are crucial for its biochemical activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that chromone derivatives, including this compound, exhibit antimicrobial and antibiofilm activities against pathogens such as Vibrio parahaemolyticus and Vibrio harveyi . These effects are mediated through the inhibition of quorum sensing and biofilm formation, impacting gene expression related to pathogenicity and membrane integrity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in biofilm formation and quorum sensing . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, this compound may cause adverse effects, including toxicity to certain cell types . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic transformations, including oxidation and hydrolysis, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s biochemical activity and its interactions with cellular components.
Propiedades
IUPAC Name |
6-bromo-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDLBFVSMGZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403515 | |
| Record name | 6-Bromo-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30779-63-6 | |
| Record name | 6-Bromo-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



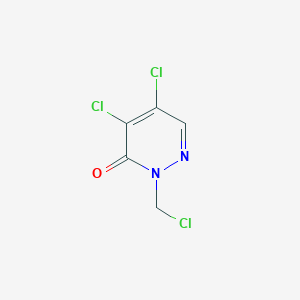
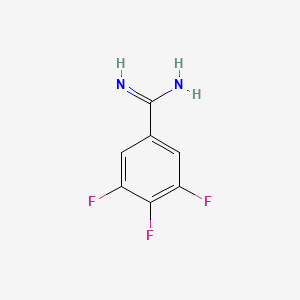

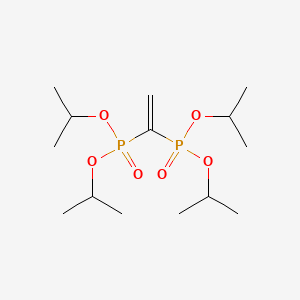

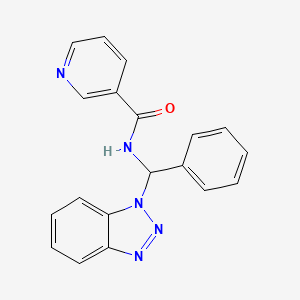

![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)

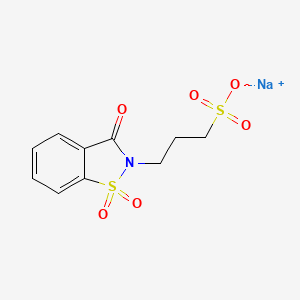
![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)
